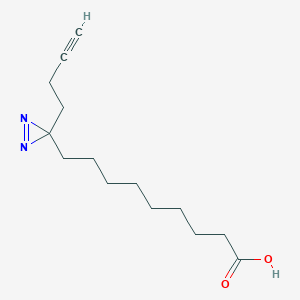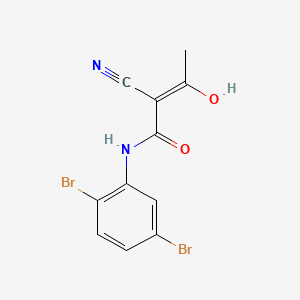
YnMyr Diazirine X10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YnMyr Diazirine X10 is a cell-permeable photoreactive probe for protein myristoylation.1,2 It contains a terminal clickable alkyne moiety and a photoactivatable diazirine group at carbon 10 that allow its incorporation into myristylated proteins and photo-activated cross-linking of their interacting partners, respectively.
Scientific Research Applications
Hyperpolarization of 15N2-Diazirines
15N2-Diazirines are presented as a promising class of imaging tags for hyperpolarized magnetic resonance imaging (HP-MRI). They possess desirable characteristics like biocompatibility and ease of incorporation into various molecules, along with delivering long-lasting polarization. The study introduces efficient polarization of diverse 15N2-diazirine-labeled molecules in water through dissolution dynamic nuclear polarization (d-DNP), highlighting its superiority in enhancing long-lasting 15N signals over other methods. This advancement underscores the significant potential of 15N2-diazirines as molecular tags in a wide range of biomedical and clinical applications (Park et al., 2020).
Advancements in Drug Target Identification
Diazirine-based Photoaffinity Probes (PAPs) in Drug Target Identification
Diazirine-based PAPs are recognized for their capacity to covalently capture transient molecular interactions, thereby aiding in the identification of target proteins and mapping ligand interactomes. The synthesis of diazirine-based PAPs can be intricate, especially for those new to the field. This review concisely summarizes the routes available for diazirine synthesis and illuminates recent advancements in the field, further enriching the understanding of diazirine photoaffinity labeling applications in practical and instructional contexts (Hill & Robertson, 2018).
Photoaffinity Labeling and Proteome Studies
Diazirines in Photoaffinity Labeling and Proteome Labeling Preferences
Diazirines are among the smallest photoreactive groups, forming reactive carbenes upon light irradiation. This unique feature is extensively utilized in photoaffinity labeling for studying ligand-receptor, ligand-enzyme, and protein-protein interactions. Recent advances in diazirine use within these contexts are discussed, highlighting their application in isolation and identification of unknown proteins. Additionally, the study systematically evaluates the labeling preferences of alkyl and aryl diazirines with individual amino acids, single proteins, and the whole cell proteome, providing valuable insights for designing and interpreting biomolecular labeling experiments with diazirines (Dubinsky, Krom & Meijler, 2012), (West et al., 2020)(West et al., 2020).
properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
9-(3-but-3-ynyldiazirin-3-yl)nonanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-11-14(15-16-14)12-9-7-5-4-6-8-10-13(17)18/h1H,3-12H2,(H,17,18) |
InChI Key |
PNUKRLNGGBJSKP-UHFFFAOYSA-N |
SMILES |
C#CCCC1(N=N1)CCCCCCCCC(=O)O |
Canonical SMILES |
C#CCCC1(N=N1)CCCCCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YnMyr Diazirine X10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)
